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Cat. No.: B067701 Get Quote

Introduction: The Strategic Importance of 2-Amino-
5-bromo-3-hydroxypyridine
2-Amino-5-bromo-3-hydroxypyridine is a highly functionalized heterocyclic compound of

significant interest in the pharmaceutical and agrochemical industries. Its unique substitution

pattern, featuring an amino group, a hydroxyl group, and a bromine atom on the pyridine core,

makes it a versatile building block for the synthesis of complex, biologically active molecules.[1]

[2] The strategic placement of these functional groups allows for a variety of subsequent

chemical transformations, making it an invaluable intermediate in the construction of novel

molecular architectures.[3]

The most prominent application of 2-Amino-5-bromo-3-hydroxypyridine is as a key intermediate

in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor

used in the treatment of non-small cell lung cancer.[4][5] Its role in the synthesis of this life-

saving medication underscores the critical need for efficient and scalable synthetic routes to

this compound. Beyond its application in oncology, this pyridine derivative is also explored in

the development of new anti-inflammatory drugs, agrochemicals such as herbicides and

pesticides, and advanced materials.[1]

This technical guide provides a detailed overview of the primary synthetic pathways to 2-

Amino-5-bromo-3-hydroxypyridine, offering insights into the reaction mechanisms,
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experimental protocols, and the rationale behind the selection of specific reagents and

conditions.

Retrosynthetic Analysis: Deconstructing the Target
Molecule
A retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine reveals several logical

disconnection points, highlighting the key precursors that can be utilized for its synthesis. The

primary disconnections focus on the introduction of the bromine atom and the formation of the

substituted pyridine ring itself.
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Caption: Retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine.

This analysis points to three primary synthetic strategies:

Late-stage bromination of a pre-formed 2-amino-3-hydroxypyridine ring.

Nucleophilic substitution of a di-brominated precursor.

Hydrolysis of a protected, brominated heterocyclic system.
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Synthesis Pathways
The following sections provide a detailed exploration of the most effective and scientifically

sound methods for the synthesis of 2-Amino-5-bromo-3-hydroxypyridine.

Pathway A: Synthesis via Bromination of 2-Amino-3-
hydroxypyridine
This is a widely employed and logical approach, where the 2-amino-3-hydroxypyridine core is

first synthesized and then subjected to regioselective bromination.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine
There are two primary and efficient routes to obtain the 2-amino-3-hydroxypyridine

intermediate.

Route A1: From Furfural

The conversion of furfural, a bio-based feedstock, into 3-hydroxypyridine derivatives is an

attractive and sustainable approach.[6] A common industrial method involves a multi-step

process starting with the ring-opening of furfural.[7][8]

Furfural Ring-opened intermediate

Cl₂ or Br₂,
H₂O 2-Amino-3-hydroxypyridine sulfonate

Ammonium
sulfamate 2-Amino-3-hydroxypyridine

Alkaline
Hydrolysis
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Caption: Synthesis of 2-Amino-3-hydroxypyridine from furfural.

Experimental Protocol (Adapted from CN109535071B):[8]

Ring Opening: Add furfural to water in a reaction vessel and cool to 0°C with stirring.

Introduce chlorine or bromine gas to facilitate the ring-opening reaction.

Cyclization: React the resulting mixture with an ammonium sulfamate solution to form 2-

amino-3-hydroxypyridine sulfonate.
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Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions (e.g., using a liquid alkali to

adjust the pH to 8-9) to yield crude, brown 2-amino-3-hydroxypyridine.[8]

Purification: The crude product can be further purified by recrystallization or by forming a

complex with dimethylformamide, followed by desorption with methanol to obtain a high-

purity white solid.[8]

Route A2: From 2-Hydroxy-3-nitropyridine

This method relies on the catalytic reduction of a nitro group, a classic and high-yielding

transformation in organic synthesis.[9]

2-Hydroxy-3-nitropyridine 2-Amino-3-hydroxypyridine

H₂, Pd/C,
MeOH

Click to download full resolution via product page

Caption: Synthesis of 2-Amino-3-hydroxypyridine via nitro reduction.

Experimental Protocol (Adapted from ChemicalBook):[9]

Reaction Setup: Dissolve 2-hydroxy-3-nitropyridine in methanol in a flask. Add 10%

Palladium on carbon (Pd/C) catalyst.

Hydrogenation: Flush the reaction mixture with an inert gas (e.g., argon), then bubble

hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen

atmosphere (e.g., using a balloon) and stir the mixture overnight at room temperature.

Work-up: Filter the mixture through celite to remove the catalyst, washing the celite pad with

methanol.

Purification: Evaporate the solvent from the filtrate. The resulting solid can be purified by

silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) to afford the pure product.[9]
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Parameter Route A1 (Furfural)
Route A2 (2-Hydroxy-3-

nitropyridine)

Starting Material Furfural 2-Hydroxy-3-nitropyridine

Key Reagents
Cl₂/Br₂, Ammonium sulfamate,

Base
H₂, 10% Pd/C

Reported Yield >75% (crude) 89%

Advantages
Inexpensive, bio-based

starting material
High yield, clean reaction

Disadvantages
Multi-step, potential for side

products

Requires handling of H₂ gas

and a precious metal catalyst

Step 2: Bromination of 2-Amino-3-hydroxypyridine
The synthesis of the final product is achieved through the bromination of the 2-amino-3-

hydroxypyridine intermediate. This is typically accomplished through a three-step sequence

involving protection, bromination, and deprotection/hydrolysis, as direct bromination can be

challenging to control.[4][5]

2-Amino-3-hydroxypyridine 3H-Oxazolo[4,5-b]pyridin-2-one

CDI, BTC,
THF, Reflux 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Brominating
Agent 2-Amino-5-bromo-3-hydroxypyridine

NaOH,
H₂O, Reflux
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Caption: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine from 2-Amino-3-hydroxypyridine.

Experimental Protocol (Adapted from CN111943885A and other sources):[4][5][10]

Ring Closure (Protection): Dissolve 2-amino-3-hydroxypyridine in an appropriate solvent like

THF. Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature. Subsequently, add

bis(trichloromethyl)carbonate (BTC) and reflux the mixture to form the protected

intermediate, 3H-oxazolo[4,5-b]pyridin-2-one.[4]
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Bromination: The protected intermediate is then brominated. While various brominating

agents can be used, some methods employ photocatalytic bromination with liquid bromine

and a photoinitiator.[5]

Hydrolysis (Deprotection): Suspend the resulting 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one in

an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and reflux overnight until the

solution becomes clear.[10]

Work-up: Cool the reaction mixture to room temperature and neutralize with acid to a pH of

approximately 7. This will cause the product to precipitate out of the solution.

Purification: Collect the precipitate by filtration, wash with water, and dry under high vacuum

to obtain 2-amino-5-bromo-3-hydroxypyridine as an off-white solid with a high yield (typically

>95%).[10]

Pathway B: Synthesis via Nucleophilic Substitution of 2-
Amino-3,5-dibromopyridine
This pathway offers a more direct route to the target molecule by selectively replacing one of

the bromine atoms of a di-brominated precursor with a hydroxyl group.

2-Amino-3,5-dibromopyridine 2-Amino-5-bromo-3-hydroxypyridine

KOH, Cu powder,
H₂O, 170°C, Autoclave

Click to download full resolution via product page

Caption: Synthesis via nucleophilic substitution.

Causality Behind Experimental Choices:

High Temperature and Pressure: The C-Br bond on the pyridine ring is relatively strong and

requires significant energy to break for nucleophilic substitution. The use of an autoclave

allows the reaction to be carried out at temperatures above the boiling point of water,

increasing the reaction rate.

Potassium Hydroxide (KOH): A strong base and the source of the hydroxide nucleophile.
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Copper Powder: Acts as a catalyst, likely facilitating the nucleophilic aromatic substitution.

Copper catalysis is common in such reactions involving aryl halides.

Inert Atmosphere (Nitrogen): Prevents oxidation of the starting material, product, and catalyst

at high temperatures.

Experimental Protocol (Adapted from PrepChem.com):[11]

Reaction Setup: In an autoclave, combine 2-amino-3,5-dibromopyridine, potassium

hydroxide (85%), copper powder, and water.

Reaction: Stir the mixture under a nitrogen atmosphere for 10 hours at 170°C.

Work-up: After cooling, neutralize the dark-colored solution with concentrated hydrochloric

acid. Saturate the solution with sodium chloride to reduce the solubility of the product in the

aqueous phase.

Extraction: Extract the product from the warm aqueous solution multiple times with a mixture

of ethyl acetate and tetrahydrofuran (9:1).

Purification: Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the

solvent. The residue is then purified by silica gel chromatography to yield 2-amino-3-hydroxy-

5-bromopyridine.[11]

Parameter Value

Starting Material 2-Amino-3,5-dibromopyridine

Key Reagents KOH, Copper powder

Conditions 170°C, 10 hours, Autoclave

Reported Yield 46.3%

Advantages Direct conversion

Disadvantages

Harsh reaction conditions (high temp/pressure),

moderate yield, requires specialized equipment

(autoclave)
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Purification and Characterization
The final product, 2-Amino-5-bromo-3-hydroxypyridine, is typically an off-white to light brown

solid.[1][10] Purification is generally achieved through recrystallization or column

chromatography on silica gel.

Property Value Source

Molecular Formula C₅H₅BrN₂O [1][12]

Molecular Weight 189.01 g/mol [1][12]

Appearance
Light brown solid / Off-white

solid
[1][10]

Melting Point 205-208°C [11]

CAS Number 39903-01-0 [1][12]

Safety Considerations
As with any chemical synthesis, proper safety protocols must be strictly followed.

Handling Reagents: Many of the reagents used, such as bromine, strong acids, and bases,

are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

High-Pressure Reactions: The use of an autoclave requires specialized training and

equipment to handle the high pressures and temperatures safely.

Product Handling: The toxicological properties of the final product may not be fully

characterized. It should be handled with care, avoiding inhalation, ingestion, and skin

contact.

Conclusion
The synthesis of 2-Amino-5-bromo-3-hydroxypyridine can be accomplished through several

viable pathways. The choice of a specific route will depend on factors such as the availability of

starting materials, the scale of the synthesis, and the equipment available.
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The synthesis from 2-amino-3-hydroxypyridine (Pathway A), particularly when the precursor

is derived from furfural, represents a scalable and potentially more sustainable approach.

The final hydrolysis step from the oxazolopyridinone intermediate is notably high-yielding.

[10]

The nucleophilic substitution of 2-amino-3,5-dibromopyridine (Pathway B) offers a more

direct conversion but requires harsh conditions and results in a more moderate yield.[11]

For researchers in drug development, the multi-step route involving the protection of 2-amino-

3-hydroxypyridine, followed by bromination and hydrolysis, appears to be the most robust and

highest-yielding method, making it well-suited for producing the high-purity material required for

pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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